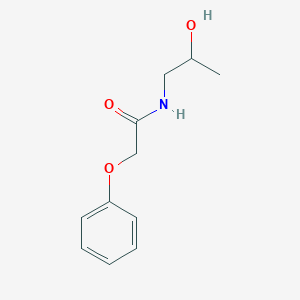
4-Bromo-6-nitro-2,1,3-benzoxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-nitro-2,1,3-benzoxadiazole (BND) is a heterocyclic compound that has gained significant attention in the scientific community. It is a fluorescent dye that is widely used in various biochemical and physiological studies. BND is a highly versatile compound that can be used in a wide range of applications, including in vitro and in vivo imaging, protein labeling, and drug discovery.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-nitro-2,1,3-benzoxadiazole is based on its ability to bind to specific molecules in cells or tissues. When 4-Bromo-6-nitro-2,1,3-benzoxadiazole is introduced into a biological sample, it binds to certain proteins or other molecules, causing them to fluoresce. This fluorescence can then be detected and used to visualize the location and movement of these molecules within the sample.
Biochemical and Physiological Effects:
4-Bromo-6-nitro-2,1,3-benzoxadiazole is a relatively safe compound that has not been shown to have any significant physiological effects. It is not known to be toxic or carcinogenic, and it does not appear to have any significant impact on cellular metabolism or function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 4-Bromo-6-nitro-2,1,3-benzoxadiazole in lab experiments is its high fluorescence intensity. This property makes it easy to detect even at low concentrations, making it an ideal tool for studying biological processes in living cells. 4-Bromo-6-nitro-2,1,3-benzoxadiazole is also highly stable and can be used in a wide range of experimental conditions.
However, there are also some limitations to using 4-Bromo-6-nitro-2,1,3-benzoxadiazole in lab experiments. One of the main limitations is that it is not always easy to control the specificity of 4-Bromo-6-nitro-2,1,3-benzoxadiazole binding to certain molecules. This can lead to false positive or negative results, making it important to carefully design experiments when using 4-Bromo-6-nitro-2,1,3-benzoxadiazole.
Orientations Futures
There are many potential future directions for research involving 4-Bromo-6-nitro-2,1,3-benzoxadiazole. One area of interest is in the development of new biosensors that use 4-Bromo-6-nitro-2,1,3-benzoxadiazole as a fluorescent tag. These biosensors could be used to detect specific molecules in biological samples, such as cancer cells or infectious agents.
Another potential area of research is in the development of new imaging techniques that use 4-Bromo-6-nitro-2,1,3-benzoxadiazole. For example, 4-Bromo-6-nitro-2,1,3-benzoxadiazole could be used in combination with other fluorescent dyes to create multi-color imaging systems that allow researchers to visualize multiple biological processes at once.
Overall, 4-Bromo-6-nitro-2,1,3-benzoxadiazole is a highly versatile compound that has many potential applications in scientific research. With continued research and development, it is likely that new uses for 4-Bromo-6-nitro-2,1,3-benzoxadiazole will continue to be discovered in the coming years.
Méthodes De Synthèse
The synthesis of 4-Bromo-6-nitro-2,1,3-benzoxadiazole involves the reaction of 4-bromo-2-nitrophenol with cyanogen bromide. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the resulting product is purified using column chromatography. The yield of 4-Bromo-6-nitro-2,1,3-benzoxadiazole obtained through this method is typically high, making it a cost-effective and efficient way to produce the compound.
Applications De Recherche Scientifique
4-Bromo-6-nitro-2,1,3-benzoxadiazole has a wide range of applications in scientific research. One of its most common uses is in fluorescence microscopy. 4-Bromo-6-nitro-2,1,3-benzoxadiazole is a highly fluorescent compound that emits light in the blue region of the spectrum. This property makes it an ideal tool for visualizing biological structures and processes in living cells. 4-Bromo-6-nitro-2,1,3-benzoxadiazole has also been used in the study of protein-protein interactions, as well as in the development of biosensors for detecting specific molecules in biological samples.
Propriétés
Nom du produit |
4-Bromo-6-nitro-2,1,3-benzoxadiazole |
|---|---|
Formule moléculaire |
C6H2BrN3O3 |
Poids moléculaire |
244 g/mol |
Nom IUPAC |
4-bromo-6-nitro-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C6H2BrN3O3/c7-4-1-3(10(11)12)2-5-6(4)9-13-8-5/h1-2H |
Clé InChI |
NFBBFZYVYYVNCP-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C2=NON=C21)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



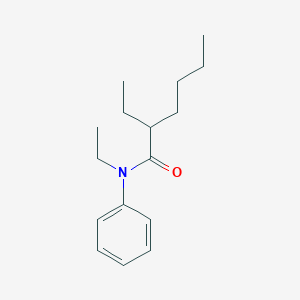



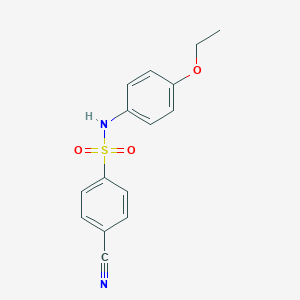

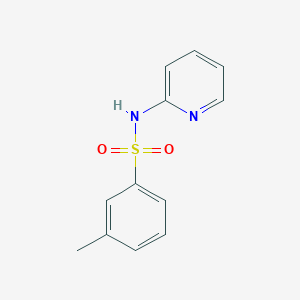
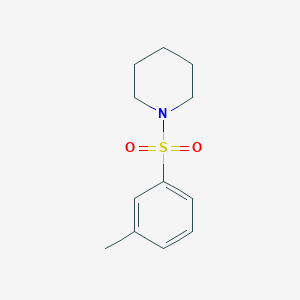

![Ethyl 4-{[(3-bromophenyl)sulfonyl]amino}benzoate](/img/structure/B263390.png)

![N-[2-(4-Chlorophenoxy)ethyl]acetamide](/img/structure/B263394.png)
